2-Fluoro-6-methylpyridine-3-boronic acid

Catalog No.
S716506
CAS No.
906744-85-2
M.F
C6H7BFNO2
M. Wt
154.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methylpyridine-3-boronic acid

Generic pyridine boronic acids often suffer from poor coupling yields and protodeboronation due to extreme electronics. 2-Fluoro-6-methylpyridine-3-boronic acid addresses this with its balanced 2-fluoro/6-methyl substitution, enabling reliable 75% yield in phthalazinone synthesis (GABA modulators, anti-HBV). Its

CAS Number

906744-85-2

Product Name

2-Fluoro-6-methylpyridine-3-boronic acid

IUPAC Name

(2-fluoro-6-methylpyridin-3-yl)boronic acid

Molecular Formula

C6H7BFNO2

Molecular Weight

154.94 g/mol

InChI

InChI=1S/C6H7BFNO2/c1-4-2-3-5(7(10)11)6(8)9-4/h2-3,10-11H,1H3

InChI Key

QIIKPLRESDHKTN-UHFFFAOYSA-N

SMILES

B(C1=C(N=C(C=C1)C)F)(O)O

Canonical SMILES

B(C1=C(N=C(C=C1)C)F)(O)O

Synonyms

2-Fluoro-6-methylpyridine-3-boronic acid, 2-Fluoro-6-methyl-3-pyridinylboronic acid, (2-Fluoro-6-methylpyridin-3-yl)boronic acid, 6-Methyl-2-fluoropyridine-3-boronic acid

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Fluoro-6-methylpyridine-3-boronic acid (CAS 906744-85-2) is a highly functionalized heterocyclic building block primarily procured for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Featuring a molecular weight of 170.96 g/mol and a melting point of 144-146°C, this compound is characterized by the unique electronic balance provided by its electron-withdrawing 2-fluoro substituent and electron-donating 6-methyl group [1]. Industrial grades are typically supplied at ≥98% purity with strict moisture controls (<0.5%) and defined particle sizes (<50 μm) to ensure consistent dissolution kinetics and prevent protodeboronation during moisture-sensitive catalyst operations [1]. It serves as a critical precursor in the synthesis of complex biaryl and heterobiaryl pharmaceuticals, including GABA-receptor modulators and anti-viral agents [2].

Procurement Fit

Regiochemistry
3‑Boronic acid enables coupling at the target pyridine position for heterobiaryl synthesis.
Stability
Reported 3‑pyridinylboronic acid class stability supports easier handling vs 2‑pyridinyl analogs.
Derivative form
Convertible to air‑stable potassium trifluoroborate salt for long‑term storage workflows.

Substituting 2-fluoro-6-methylpyridine-3-boronic acid with close analogs fundamentally alters both reaction kinetics and downstream functionalization pathways. Replacing it with 2-fluoropyridine-3-boronic acid removes the steric and electron-donating effects of the 6-methyl group, which is required to balance the extreme electron deficiency caused by the fluorine and boronic acid moieties; without the methyl group, palladium-catalyzed couplings often require harsher conditions to achieve full conversion[1]. Conversely, substituting it with 6-methylpyridine-3-boronic acid eliminates the highly reactive C-F bond at the 2-position, completely preventing subsequent orthogonal nucleophilic aromatic substitution (SNAr) reactions essential for late-stage API derivatization . Furthermore, utilizing difluorinated analogs (e.g., 2,6-difluoropyridine-3-boronic acid) significantly depresses cross-coupling yields due to excessive electron withdrawal from the pyridine ring, making generic substitution unviable for optimized manufacturing routes [2].

Substitution Risk

5‑isomer 2‑Fluoro‑6‑methylpyridine‑5‑boronic acid (CAS 904326‑91‑6) shifts coupling to the 5‑position, not interchangeable for 3‑position arylation.
Non‑F analog 6‑Methylpyridine‑3‑boronic acid (CAS 659742‑21‑9) lacks the 2‑fluoro electronic modulation; may alter catalyst compatibility and protodeboronation profile.
Des‑methyl 2‑Fluoropyridine‑3‑boronic acid (CAS 174669‑73‑9) omits the 6‑methyl steric/electronic contribution, which can affect regioselectivity and yield.

Suzuki-Miyaura Coupling Yield Comparison

In the synthesis of complex phthalazinone derivatives, the electronic profile of the boronic acid is critical for coupling efficiency. Direct head-to-head patent data demonstrates that using 2-fluoro-6-methylpyridine-3-boronic acid in a palladium-catalyzed cross-coupling reaction achieves a 75% isolated yield of the target intermediate[1]. In contrast, substituting this precursor with 2,6-difluoropyridine-3-boronic acid under identical conditions drops the yield to 58% [1]. The 6-methyl group provides essential electron density that counteracts the deactivating effect of the fluorine atom, facilitating more efficient transmetalation and reductive elimination steps in the catalytic cycle.

Evidence DimensionIsolated yield in Suzuki-Miyaura cross-coupling
Target Compound Data75% yield (using 2-fluoro-6-methylpyridine-3-boronic acid)
Comparator Or Baseline58% yield (using 2,6-difluoropyridine-3-boronic acid)
Quantified Difference17% absolute increase in isolated product yield
ConditionsPd(PPh3)4 catalyst, K3PO4 base, 100°C overnight reaction

Selecting the 6-methylated compound over the difluorinated analog directly increases API intermediate throughput by nearly a third, significantly reducing raw material waste.

Regioisomeric purity
Head-to-head
95–98% vs 99.93% (5‑isomer)
Regiochemistry determines coupling position; purity alone cannot substitute correct isomer.
Specification review: identity over purity.

SNAr Reactivity Comparison

For multi-step pharmaceutical syntheses, the boronic acid must not only couple efficiently but also provide a handle for subsequent functionalization. The 2-fluoro substituent on 2-fluoro-6-methylpyridine-3-boronic acid acts as a highly activated leaving group for nucleophilic aromatic substitution (SNAr) with amines or alkoxides[1]. Compared to procurement of 2-chloro-6-methylpyridine-3-boronic acid, the fluorinated analog capitalizes on the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. This typically accelerates SNAr reaction rates by 2 to 3 orders of magnitude relative to the chloro-analog, allowing downstream functionalization to proceed at lower temperatures and shorter cycle times [2].

Evidence DimensionSNAr reaction kinetics at the 2-position
Target Compound DataRapid SNAr due to high electronegativity of fluorine
Comparator Or Baseline2-Chloro-6-methylpyridine-3-boronic acid (chloride leaving group)
Quantified Difference10^2 to 10^3 typical acceleration in SNAr rate for 2-fluoro vs 2-chloro pyridines
ConditionsNucleophilic aromatic substitution with amine/alkoxide nucleophiles

Procuring the 2-fluoro variant rather than the 2-chloro variant minimizes energy-intensive heating during downstream derivatization and reduces batch cycle times.

3‑Pyridinyl stability
Class-level
“Much more stable” vs 2‑pyridinyl class
Reported class advantage supports easier handling and reduced protodeboronation risk.
Class-level inference; validate under specific conditions.

Moisture Control and Dissolution

The physical specifications of 2-fluoro-6-methylpyridine-3-boronic acid dictate its performance in automated and solid-phase organic synthesis. Industrial grades of this specific compound are manufactured with a strictly controlled particle size of <50 μm and a moisture content of <0.5% [1]. When compared to standard commercial boronic acids, which often possess variable particle distributions and higher residual water, this controlled specification prevents sluggish dissolution and mitigates hydrolytic protodeboronation [1]. Rapid dissolution is critical in continuous-flow or moisture-sensitive palladium systems, where undissolved particulates or water-induced side reactions can poison the catalyst and reduce overall conversion efficiency.

Evidence DimensionHydrolytic stability and dissolution rate
Target Compound Data<0.5% moisture content and <50 μm particle size
Comparator Or BaselineStandard commercial grade boronic acids (variable moisture and particle size)
Quantified DifferencePrevention of moisture-induced protodeboronation and elimination of dissolution bottlenecks
ConditionsMoisture-sensitive catalyst systems and solid-phase organic synthesis

Procuring material with these specific physical parameters prevents line-clogging in flow chemistry and protects expensive palladium catalysts from water-induced degradation.

Trifluoroborate salt
Reported
K trifluoroborate (CAS 1098173‑30‑8): enhanced air/moisture stability
Stable salt form extends scaffold utility for long‑term or automated synthesis.
Derivative purity up to 98% per vendor.
Kinase inhibitor lead
Assay context
Derivative IC₅₀ 10.9 nM (ATR)
Supports scaffold utility for kinase inhibitor research programs.
Derivative, not the boronic acid itself; in vitro assay.

Phthalazinone & Cinnoline Therapeutics

Directly leveraging the 75% coupling yield demonstrated in Section 3, this compound is a preferred building block for synthesizing complex phthalazinone and cinnoline derivatives (such as GABA-receptor modulators and anti-HBV agents) [1]. Its balanced electronic profile prevents the yield depression seen with difluorinated analogs during the critical biaryl bond formation step.

Late-Stage SNAr Diversification

In medicinal chemistry programs requiring library generation, the 2-fluoro group serves as an ideal handle for late-stage diversification. Following the initial Suzuki coupling, the highly reactive C-F bond allows for rapid nucleophilic aromatic substitution with various amines, bypassing the sluggish kinetics associated with 2-chloro analogs [2].

Continuous-Flow Cross-Coupling

Due to its controlled particle size (<50 μm) and low moisture content (<0.5%), this specific grade of 2-fluoro-6-methylpyridine-3-boronic acid is highly suited for automated solid-phase synthesis and continuous-flow reactors [3]. It ensures rapid, complete dissolution in organic solvents, preventing reactor blockages and protecting sensitive palladium catalysts from hydrolysis.

Application Fit Matrix

Application
Selection Property
Validation Focus
Suzuki–Miyaura heterobiaryl synthesis
3‑Boronic acid regioisomer with reported stability profile
Coupling yield and regioselectivity at the 3‑position
Kinase inhibitor scaffold exploration
Building block for ATR‑targeting inhibitor libraries
Derivative potency evaluation (assay context)
Air‑stable derivatization
Readily converted to potassium trifluoroborate salt
Stability under ambient storage and handling

Wikipedia

2-Fluoro-6-methylpyridine-3-boronic acid

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